Sodium diethyl phosphate
Overview
Description
Sodium diethyl phosphate is a compound that has been studied for its ability to form complexes with various substances. In one study, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, which can be related to sodium diethyl phosphate due to its phosphate group, was found to interact with dopamine and amphetamines, forming stable complexes and resulting in a double helical supramolecular structure .
Synthesis Analysis
The synthesis of compounds related to sodium diethyl phosphate has been explored using green chemistry procedures. Specifically, benzyl diethyl phosphate was synthesized from the sodium salt of diethyl phosphate using solid-liquid phase transfer catalysis with mixed solvents that could be recycled. This method proved to be efficient, yielding good results and allowing for the confirmation of the structure of the synthesized compound through various analytical techniques .
Molecular Structure Analysis
The molecular structure of diethyl phosphate complexes has been extensively studied using infrared multiple photon dissociation (IRMPD) action spectroscopy and theoretical electronic structure calculations. These studies have revealed that the binding of protons and sodium cations to diethyl phosphate induces specific geometric changes, such as variations in P–O bond lengths and OPO bond angles. These changes are significant as they correlate to the geometry of nucleic acid backbones, providing insights into the structures of more complex systems like nucleotides and solvated nucleic acids .
Chemical Reactions Analysis
The reactivity of sodium diethyl phosphate derivatives has been demonstrated in the formation of complexes with neurotransmitters and drugs. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, for instance, was shown to yield stable complexes with dopamine and amphetamines, which could have implications for understanding the molecular interactions of these substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium diethyl phosphate can be inferred from related compounds. For example, the crystal structure, magnetic properties, and ionic conductivity of a new mixed-anion phosphate, Na4Ni5(PO4)2(P2O7)2, were investigated. This compound exhibited antiferromagnetic interactions and ionic conductivity due to the motion of sodium ions, suggesting that sodium diethyl phosphate may also possess interesting magnetic and conductive properties .
Scientific Research Applications
1. Structural Analysis and Molecular Interactions
Sodium diethyl phosphate (DEP) has been studied for its interaction with protons and sodium cations. Investigations into the gas-phase structures of DEP complexes, such as deprotonated, protonated, and sodium-cationized forms, have been conducted using infrared multiple photon dissociation action spectroscopy. This research is significant for understanding the structural changes in DEP upon binding with protons or sodium cations, and can provide insights into more complex systems like nucleotides and solvated nucleic acids (Fales et al., 2011).
2. Energy Storage Applications
Sodium diethyl phosphate has been explored in the field of energy storage, particularly in the synthesis of sodium nickel phosphate for use in supercapacitors. Studies have demonstrated the preparation of sodium nickel phosphate at different temperatures and evaluated its performance in energy storage devices. This research is vital for developing new materials for large-scale, low-cost energy production and storage (Minakshi et al., 2016).
3. Synthesis and Catalysis Research
Research has been conducted on the application of sodium diethyl phosphate in synthesis processes using solid-liquid phase transfer catalysis. This method, coupled with mixed solvents, offers a green chemistry approach to synthesizing compounds like benzyl diethyl phosphate from the sodium salt of diethyl phosphate. Such research is critical for developing environmentally friendly and efficient synthesis methods (Ge et al., 2011).
4. Biocompatibility Studies
The biocompatibility of choline phosphate ionic liquids, including diethyl phosphate, has been studied for their potential use in biomedical applications. This research is essential for evaluating the cytotoxicity effects and solution behavior of these compounds, which can inform their use in pharmaceutical and therapeutic applications (Weaver et al., 2010).
5. Corrosion Inhibition in Alkaline Solutions
Sodium diethyl phosphate has been investigated for its effectiveness as a non-toxic corrosion inhibitor in alkaline media. This research is significant for understanding how phosphate compounds can form protective layers on steel surfaces and reduce corrosion activity, which has implications for the maintenance and longevity of metal structures (Etteyeb et al., 2007).
6. Algae Growth and Biofuel Production
The effect of sodium phosphate on the growth rate of algae species like Picochlorum oklahomensis has been studied, highlighting its role as a vital nutrient for algae growth. This research is crucial for optimizing conditions for algae cultivation, which is a key component in the production of biofuels (Dawes et al., 2018).
properties
IUPAC Name |
sodium;diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVHDYRKMSBOJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
598-02-7 (Parent) | |
Record name | Phosphoric acid, diethyl ester, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6062676 | |
Record name | Phosphoric acid, diethyl ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium diethyl phosphate | |
CAS RN |
2870-30-6 | |
Record name | Phosphoric acid, diethyl ester, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, diethyl ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, diethyl ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium diethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.